Poziotinib

HER2 exon 20 insertion YVMA mutation Sensitivity Index

Poziotinib (1092364-38-9) is the definitive pan-HER TKI for research on EGFR and HER2 exon 20 insertion mutations. Its uniquely small, flexible structure accesses the sterically hindered ATP-binding pocket that larger, rigid TKIs (e.g., erlotinib, gefitinib) cannot bind, making it essential for your NSCLC, brain metastasis, and combinatorial drug development models. Preclinical data shows superior potency against near-loop EGFR exon 20 insertions, 88.9% intracranial disease control in ZENITH20, and HER2 upregulation to potentiate T-DM1 synergy. Choose poziotinib for targeted, high-impact research. Inquire about bulk pricing.

Molecular Formula C23H21Cl2FN4O3
Molecular Weight 491.3 g/mol
CAS No. 1092364-38-9
Cat. No. B1662824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoziotinib
CAS1092364-38-9
Synonyms1-(4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Molecular FormulaC23H21Cl2FN4O3
Molecular Weight491.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C
InChIInChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29)
InChIKeyLPFWVDIFUFFKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Poziotinib for EGFR/HER2 Exon 20 NSCLC: Core Properties and Research Procurement


Poziotinib (CAS: 1092364-38-9) is an orally bioavailable, irreversible pan-HER tyrosine kinase inhibitor (TKI) targeting EGFR (HER1), HER2, and HER4. Its small molecular size and structural flexibility allow it to circumvent the steric hindrance of exon 20 insertion mutations, a common driver of resistance to earlier-generation TKIs [1]. Preclinically, it demonstrates potent inhibitory activity against wild-type EGFR, HER2, and key mutant variants with reported IC50 values in the low nanomolar range . This compound is of high research and procurement interest specifically for investigating and targeting non-small cell lung cancer (NSCLC) harboring these challenging EGFR and HER2 exon 20 insertion mutations [2].

Why Standard EGFR TKIs Cannot Substitute for Poziotinib in Exon 20-Driven Research Models


Generic substitution among pan-HER or EGFR inhibitors is not scientifically valid when the research or clinical context involves exon 20 insertion mutations. The ATP-binding pockets in EGFR and HER2 harboring these insertions are sterically altered, preventing the binding of larger, more rigid TKIs like erlotinib, gefitinib, and even some later-generation agents [1]. Poziotinib possesses a unique combination of small molecular size and conformational flexibility that is structurally required to access this restricted pocket [1]. Consequently, in vitro and in vivo models of exon 20 mutant cancers demonstrate a profound and quantifiable difference in potency between poziotinib and other approved EGFR TKIs, underscoring its specific utility and non-interchangeable nature for these indications [2].

Quantitative Differentiation of Poziotinib Against Key Comparators for Exon 20 Mutant Cancers


Poziotinib Demonstrates Superior Sensitivity Index for Common HER2 Exon 20 Insertion (YVMA) vs. Neratinib and Afatinib

In a direct head-to-head comparison using Ba/F3 cells engineered with the common HER2 A775_G776insYVMA (YVMA) exon 20 insertion, poziotinib demonstrated a Sensitivity Index (SI) of 6.0, which was the lowest among nine tested TKIs and the only one with an SI <10 [1]. For comparison, neratinib, afatinib, and dacomitinib exhibited SI values of 11, 92, and 204, respectively [1]. The SI, calculated as IC90 divided by the clinical trough concentration, serves as a surrogate for in vivo drug activity; a lower value indicates higher predicted clinical potency [1].

HER2 exon 20 insertion YVMA mutation Sensitivity Index Ba/F3 cell model

Poziotinib Exhibits Location-Dependent Efficacy in EGFR Exon 20 NSCLC, Unlike Mobocertinib

A cross-study comparison of phase 2 clinical trial data reveals a key differential in how EGFR exon 20 insertion location impacts response. In the ZENITH20 trial for poziotinib, patients with 'near-loop' insertions had a significantly greater mean tumor size reduction of -25.9% compared to -9.8% for 'far-loop' insertions (p = 0.0014), and a longer median progression-free survival (PFS) of 11.1 months versus 3.5 months (p = 0.016) [1]. In contrast, the EXCLAIM trial for mobocertinib showed no such location-dependent difference, with tumor reduction of -38.5% vs -34.1% (p = 0.59) and PFS of 12.0 vs 13.0 months (p = 0.99) for near- and far-loop groups, respectively [1].

EGFR exon 20 insertion Near-loop vs Far-loop Tumor size reduction Progression-free survival

Poziotinib Shows Clinically Meaningful CNS Activity in Exon 20 Mutant NSCLC, an Area of High Unmet Need

In an analysis of 36 patients with baseline CNS metastases from the ZENITH20 phase 2 trial, poziotinib demonstrated an intracranial objective response rate (ORR) of 22.2% (8/36) and a disease control rate (DCR) of 88.9% (32/36) [1]. Notably, three patients (8.3%) achieved a complete intracranial response [1]. This level of CNS activity is clinically significant for a patient population with NSCLC harboring EGFR or HER2 exon 20 mutations, which is associated with a high incidence of CNS metastases and poor prognosis [1].

CNS metastases Intracranial response Disease control rate ZENITH20

Poziotinib Lacks Wild-Type EGFR Selectivity, a Key Differentiator from Newer Exon 20-Targeted Agents

In a biochemical and cellular profiling study against the common EGFR D770_N771insSVD exon 20 insertion, poziotinib exhibited a fold-selectivity margin (wild-type EGFR IC50 / mutant IC50) of 1, indicating it is an equally potent inhibitor of wild-type and mutant EGFR [1]. This contrasts with other agents, such as TAS6417 and osimertinib, which demonstrated selectivity margins of 2.9 and 4.4, respectively [1]. This lack of selectivity is a critical differentiator, as it directly correlates with on-target wild-type EGFR toxicities (e.g., rash, diarrhea) that can limit the clinical therapeutic window and must be accounted for in experimental design [2].

Selectivity index Wild-type EGFR IC50 ratio Toxicity

Poziotinib Enhances T-DM1 Efficacy in Preclinical HER2 Mutant Models Through HER2 Surface Upregulation

Preclinical studies have identified a unique pharmacological property of poziotinib: it upregulates HER2 cell-surface expression, which in turn potentiates the activity of the antibody-drug conjugate T-DM1 (ado-trastuzumab emtansine) [1]. In patient-derived xenograft (PDX) models of HER2-mutant cancers, the combination of poziotinib and T-DM1 led to complete tumor regressions, an effect not observed with either agent alone [1]. This represents a distinct class-level inference for poziotinib among HER2 TKIs, suggesting a specific combinatorial application.

T-DM1 HER2 upregulation Combination therapy Synergy

Validated Application Scenarios for Poziotinib Based on Quantitative Differentiation


Investigating Near-Loop EGFR Exon 20 Insertion-Driven NSCLC

Given the compelling evidence from the ZENITH20 trial showing significantly greater tumor reduction (-25.9%) and prolonged PFS (11.1 months) in patients with near-loop EGFR exon 20 insertions compared to far-loop variants [1], poziotinib is an essential tool for research focused specifically on this molecular subgroup. It is the agent of choice for in vitro and in vivo models designed to study the unique biology and therapeutic vulnerabilities of near-loop insertions.

Probing CNS Metastatic Activity in Exon 20 Mutant Cancer Models

The demonstration of intracranial disease control in 88.9% of patients with baseline CNS metastases in the ZENITH20 trial [2] makes poziotinib a high-value reagent for studies of brain metastasis. It is particularly well-suited for in vivo models evaluating CNS penetration and intracranial tumor growth inhibition in the context of EGFR and HER2 exon 20 mutations.

Optimizing Combination Strategies with HER2-Targeted Antibody-Drug Conjugates

Poziotinib's unique ability to upregulate HER2 cell-surface expression, thereby potentiating T-DM1 activity and leading to complete tumor regressions in preclinical models [3], positions it as a critical component in combinatorial drug development. It should be prioritized for research aiming to evaluate synergistic effects between pan-HER TKIs and antibody-drug conjugates in HER2-altered cancers.

Establishing High-Activity Baseline for HER2 Exon 20 Insertion Mutants

For projects requiring a potent, well-characterized inhibitor of the most common HER2 exon 20 insertion (YVMA), poziotinib is the optimal selection. Its superior Sensitivity Index of 6.0—the lowest among a panel of nine TKIs [4]—establishes it as a gold-standard reference compound for benchmarking novel inhibitors in both biochemical and cell-based assays.

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